7,8-Dihydroyangonin

Description

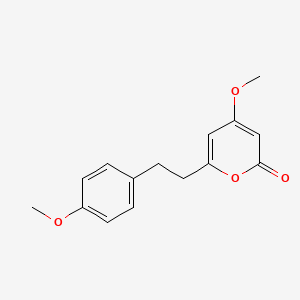

Structure

2D Structure

3D Structure

Properties

CAS No. |

3155-52-0 |

|---|---|

Molecular Formula |

C15H16O4 |

Molecular Weight |

260.28 g/mol |

IUPAC Name |

4-methoxy-6-[2-(4-methoxyphenyl)ethyl]pyran-2-one |

InChI |

InChI=1S/C15H16O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-4,6-7,9-10H,5,8H2,1-2H3 |

InChI Key |

CZCOHVXNUPVUBC-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CCC2=CC(=CC(=O)O2)OC |

Canonical SMILES |

COC1=CC=C(C=C1)CCC2=CC(=CC(=O)O2)OC |

Other CAS No. |

3155-52-0 |

Origin of Product |

United States |

Biosynthesis of 7,8 Dihydroyangonin

Plant Biosynthetic Pathways in Piper methysticum

The biosynthesis of 7,8-Dihydroyangonin in the kava (B3030397) plant involves a series of enzymatic reactions that build upon the core phenylpropanoid pathway.

The characteristic styrylpyrone core of kavalactones is assembled by a type III polyketide synthase known as styrylpyrone synthase (SPS). biorxiv.orgbiorxiv.org This enzyme catalyzes the condensation of a p-coumaroyl-CoA starter unit with two molecules of malonyl-CoA. However, a key distinction in the formation of 7,8-dihydrokavalactones like this compound is the state of the starter unit. Research indicates that the saturation at the C7-C8 position is not a result of reducing the olefinic bond after the styrylpyrone backbone is formed. biorxiv.orgbiorxiv.org Instead, the biosynthesis utilizes a precursor that is already saturated at the corresponding α-β position. biorxiv.org

This means that the "olefin reduction" effectively occurs prior to the condensation reaction catalyzed by SPS. The plant utilizes dihydro-hydroxycinnamic acids, which lack the α-β double bond, as the starter molecules for this class of kavalactones. biorxiv.orgbiorxiv.org

The formation of 7,8-saturated kavalactones is primarily determined by the substrate specificity of the initial enzymes in the pathway, rather than the action of a reductase on the C7-C8 double bond of a styrylpyrone intermediate. biorxiv.orgbiorxiv.org The key enzymatic steps involve the activation of a dihydro-hydroxycinnamic acid to its corresponding CoA-ester, followed by the condensation reaction with malonyl-CoA.

While the kava plant possesses a suite of reductase enzymes responsible for other modifications, such as the stereospecific reduction of the C5=C6 double bond seen in compounds like kavain (B167398), these are not implicated in the saturation of the C7-C8 position. biorxiv.orgbiorxiv.org The biosynthesis of this compound cleverly bypasses the need for a dedicated C7-C8 reductase by directly incorporating a saturated building block. biorxiv.org

Experimental evidence strongly supports the utilization of α-β reduced substrates by the kava biosynthetic machinery. The styrylpyrone synthase from Piper methysticum, PmSPS1, along with the 4-coumarate:CoA ligase (4CL) enzyme Pm4CL1, can process these saturated precursors. biorxiv.org

In vitro assays have demonstrated that when enzymes Pm4CL1 and PmSPS1 are supplied with dihydro-hydroxycinnamic acid derivatives, they produce the corresponding 7,8-saturated styrylpyrones. biorxiv.org This confirms that the substrate promiscuity of these key enzymes is the determinant for producing this subclass of kavalactones.

Table 1: In Vitro Production of 7,8-Saturated Styrylpyrones This table summarizes the results of coupled in vitro enzyme assays demonstrating the ability of kava enzymes to utilize saturated precursors.

| Starter Substrate | Key Enzymes | Product | Finding |

| Phloretic Acid (Dihydro-p-coumaric acid) | Pm4CL1 + PmSPS1 | Corresponding 7,8-saturated styrylpyrone | Demonstrates utilization of a reduced α-β bond substrate. biorxiv.org |

| Phenylpropanoic Acid | Pm4CL1 + PmSPS1 | Corresponding 7,8-saturated styrylpyrone | Confirms the ability to produce 7,8-reduced backbones from saturated precursors. biorxiv.org |

The biosynthesis of this compound represents one of several branches diverging from common phenylpropanoid precursors. A comparative look reveals the subtle enzymatic and substrate shifts that lead to the diverse array of kavalactones.

vs. Yangonin (B192687): The biosynthesis of yangonin, which possesses double bonds at both the C5=C6 and C7=C8 positions, proceeds from an unsaturated precursor like p-coumaroyl-CoA. biorxiv.org The final structure also requires the action of O-methyltransferases (OMTs) to add methyl groups. biorxiv.orgbiorxiv.org The key difference is the initial starter unit (dihydro-p-coumaroyl-CoA for this compound vs. p-coumaroyl-CoA for yangonin).

vs. Kavain: The formation of kavain involves the use of an unsaturated precursor (p-coumaroyl-CoA) to form the styrylpyrone backbone, followed by a stereospecific enzymatic reduction of the C5=C6 double bond by a dedicated reductase. biorxiv.orgbiorxiv.org This contrasts with this compound synthesis, where the saturation is at a different position and introduced via the precursor.

vs. Flavokavains: Flavokavains are chalconoids that are also abundant in kava. biorxiv.org Their biosynthesis bifurcates from the same hydroxycinnamoyl-CoA precursors but utilizes a chalcone (B49325) synthase (CHS) enzyme instead of a styrylpyrone synthase (SPS), leading to a different chemical scaffold. biorxiv.orgbiorxiv.org

Heterologous Biosynthesis and Synthetic Biology Approaches

The elucidation of the kavalactone biosynthetic pathways has enabled the transfer of this genetic machinery into microbial hosts, opening avenues for controlled and sustainable production.

The yeast Saccharomyces cerevisiae has been successfully engineered to produce plant-derived styrylpyrones, including the 7,8-saturated kavalactone this compound. This involves a multifaceted metabolic engineering strategy.

Scientists have functionally reconstructed the kava styrylpyrone biosynthetic pathway in yeast. This typically involves expressing the core plant enzymes, such as styrylpyrone synthase (e.g., PmSPS1) and 4-coumarate:CoA ligase (e.g., Pm4CL1). biorxiv.org To provide the necessary saturated precursors for this compound, the yeast's endogenous metabolism can be engineered. This includes leveraging native double bond reductases and optimizing the upstream hydroxycinnamic acid biosynthetic pathways to produce dihydro-p-coumaric acid.

These combinatorial engineering efforts have resulted in yeast strains capable of de novo production of various styrylpyrones, demonstrating the feasibility of using microbial cell factories for the synthesis of specific kavalactones like this compound. biorxiv.org This synthetic biology approach allows for the production of individual compounds, which is crucial for detailed pharmacological studies and potential therapeutic development. biorxiv.orgbiorxiv.org

Functional Reconstruction of Kavalactone Biosynthetic Pathways in Heterologous Hosts

The creation of this compound in organisms not naturally producing it, known as heterologous hosts, has been successfully demonstrated, primarily in the yeast Saccharomyces cerevisiae. This achievement marks a significant step towards the controlled and sustainable production of individual kavalactones for research and therapeutic purposes. nih.gov

The functional reconstruction of the kavalactone biosynthetic pathway in yeast involves the introduction of key enzymes from the kava plant (Piper methysticum) and other organisms. While the complete biosynthetic pathway for all kavalactones in the kava plant is not fully elucidated, researchers have identified and utilized crucial enzymes to build a functional pathway in yeast. nih.gov The core of this reconstructed pathway relies on the expression of a styrylpyrone synthase (SPS) from P. methysticum, which is responsible for creating the fundamental kavalactone scaffold. nih.govresearchgate.net

A notable challenge in producing 7,8-saturated kavalactones like this compound is the reduction of the C7-C8 double bond. Research has shown that the native yeast metabolism can contribute to this step. Specifically, the yeast's endogenous double bond reductases can act on styrylpyrone precursors to produce 7,8-saturated compounds. nih.gov To enhance this conversion, a key strategy has been the replacement of the native yeast gene TSC13 with an enoyl reductase gene from Malus domestica (MdECR). nih.gov This targeted genetic modification significantly improves the production of 7,8-saturated styrylpyrones within the heterologous host.

The successful reconstruction of these pathways has enabled the de novo production of a variety of styrylpyrones, including this compound, from simple precursors like glucose. nih.gov This demonstrates the feasibility of using engineered microorganisms as bio-factories for producing specific, high-value plant-derived compounds.

Strategies for Enhancing Production (e.g., CRISPR-based δ-integration, Pathway Optimization)

To improve the yield of this compound and other kavalactones in heterologous hosts, various strategies for metabolic engineering and pathway optimization have been employed. A particularly effective method for increasing the expression of rate-limiting enzymes in the biosynthetic pathway is the use of CRISPR-based delta (δ)-integration. nih.gov

Pathway optimization also involves a broader approach of engineering the host's endogenous metabolism to ensure a sufficient supply of precursors. For kavalactone production, this includes optimizing the upstream hydroxycinnamic acid biosynthetic pathways to provide the necessary starter units for the styrylpyrone synthase. nih.gov By engineering the yeast's native aromatic amino acid metabolism, the flux towards the desired precursors can be enhanced, further driving the production of kavalactones.

These combined engineering efforts, which include the functional reconstruction of the biosynthetic pathway and the subsequent optimization through techniques like CRISPR-based δ-integration and metabolic pathway balancing, have led to the successful de novo synthesis of several kavalactones in yeast. While the production of this compound has been achieved, published research has focused more on the quantification of other kavalactones. The table below summarizes the production titers of various styrylpyrones in an engineered Saccharomyces cerevisiae strain.

| Compound | Production Titer (μM) |

|---|---|

| 7,8-dihydro-5,6-dehydrokavain (DDK) | 4.40 nih.govnih.gov |

| Desmethoxyyangonin (B154216) (DMY) | 1.28 nih.govnih.gov |

| Yangonin (Y) | 0.10 nih.govnih.gov |

| This compound (DHY) | Produced, but titer not specified nih.govnih.gov |

Metabolism of 7,8 Dihydroyangonin

In Vivo Metabolic Pathways

In vivo studies, primarily utilizing animal models such as rats, are crucial for identifying the metabolites excreted in urine and understanding the metabolic transformations that occur within a living organism.

Identification of Urinary Metabolites in Animal Models (e.g., Rats)

Following oral administration in animal models, a variety of metabolites of kavalactones are typically identified in the urine. For the related compound 7,8-dihydrokavain, a significant portion of the parent compound was detected in urine, alongside nine identified metabolites. nih.gov This suggests that 7,8-dihydroyangonin is also likely excreted in part unchanged, with the remainder undergoing metabolic changes before urinary elimination. The metabolites are often excreted as conjugates, such as glucuronides and sulfates, to enhance their water solubility and facilitate removal from the body. nih.gov

Characterization of Hydroxylated Derivatives

Hydroxylation represents a major metabolic pathway for kavalactones. In studies of 7,8-dihydrokavain, approximately two-thirds of its metabolites were found to be hydroxylated derivatives. nih.gov The most abundant metabolite identified was 12-hydroxydihydrokavain. nih.gov This indicates that the aliphatic side chain and the aromatic ring are susceptible to hydroxylation. While specific studies on this compound are not available, it is plausible that it undergoes similar hydroxylation reactions, potentially forming derivatives such as 12-hydroxy-7,8-dihydroyangonin and other mono- or dihydroxylated products on the lactone or phenyl ring.

Role of O-Demethylation in Metabolic Transformations

O-demethylation is another key metabolic reaction for kavalactones that contain methoxy (B1213986) groups, such as yangonin (B192687). This process involves the removal of a methyl group, which is a common reaction catalyzed by cytochrome P450 enzymes in the liver. researchgate.net For instance, the metabolism of the flavonoid isoxanthohumol (B16456) to the more active 8-prenylnaringenin (B1664708) involves O-demethylation. researchgate.net Given that this compound possesses a methoxy group on its phenyl ring, O-demethylation is a highly probable metabolic pathway, leading to the formation of a hydroxyl group. This newly formed hydroxyl group can then undergo further conjugation reactions.

Absence of Ring-Opened Products in this compound Metabolism

The stability of the α-pyrone ring in kavalactones is a critical factor in their metabolism. While some studies on other kavalactones, such as 7,8-dihydrokavain, have reported the formation of metabolites resulting from the opening of the 5,6-dihydro-α-pyrone ring, this is not a universal metabolic fate for all kavalactones. nih.gov The specific metabolic pathway is dependent on the structure of the individual kavalactone. There is currently no direct evidence from studies on this compound to suggest that its α-pyrone ring undergoes scission. Therefore, it is presumed that the primary metabolic pathways involve modifications to the side chain and phenyl ring, leaving the core lactone structure intact.

In Vitro Metabolic Studies

In vitro models, such as hepatic cells and microsomal incubations, offer a controlled environment to investigate the specific enzymes and initial steps involved in the metabolism of a compound. nih.govresearchgate.netmdpi.com

Application of Hepatic Cells and Microsomal Incubations in Metabolic Profiling

The use of liver microsomes, which are vesicles of the endoplasmic reticulum, is a standard in vitro method to study phase I metabolic reactions, such as oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 enzymes. nih.govresearchgate.net Hepatocytes, or liver cells, provide a more complete metabolic picture as they contain both phase I and phase II enzymes, allowing for the study of conjugation reactions as well. mdpi.comuni-regensburg.de

Biotransformation Mechanisms in Cellular Systems

Within the cellular environment, particularly in liver cells, this compound undergoes several key biotransformation reactions. One of the primary metabolic routes is hydroxylation, where a hydroxyl group (-OH) is added to the molecule. A significant urinary metabolite identified following the administration of this compound is 12-hydroxy-5,6-dehydro-7,8-dihydrokavain. nih.gov This indicates that hydroxylation is a major pathway. In addition to this major metabolite, two other minor hydroxylated derivatives have been detected, suggesting that hydroxylation can occur at multiple sites on the molecule. nih.gov

Another critical metabolic process for kavalactones, in general, is demethylation, which involves the removal of a methyl group (-CH3). nih.gov While specific studies on the demethylation of this compound are limited, the metabolism of the structurally similar kavalactone, yangonin, involves the demethylation of its 4-methoxyl group. nih.gov Given the structural similarities, it is plausible that this compound also undergoes demethylation.

Furthermore, the opening of the α-pyrone ring is another identified metabolic pathway for some kavalactones. nih.gov This process can lead to the formation of different metabolites that may have distinct biological activities. The resulting metabolites from these various biotransformation reactions are often conjugated with molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion from the body. nih.govnih.gov

Enzymatic Biotransformation

The biotransformation of this compound is not a spontaneous process but is orchestrated by a host of enzymes, with the cytochrome P450 (CYP) superfamily playing a central role.

Involvement of Cytochrome P450 Enzymes in Hydroxylation

The hydroxylation of various compounds, including kavalactones, is a hallmark function of cytochrome P450 enzymes. nih.gov These heme-containing monooxygenases catalyze the insertion of one atom of molecular oxygen into a substrate, a critical step in drug metabolism. nih.gov While direct studies pinpointing the specific CYP isoforms responsible for the hydroxylation of this compound are not extensively available, research on the metabolism of other kavalactones provides valuable insights.

Studies using rat liver microsomes have implicated several CYP isoforms in the metabolism of kavalactones. For instance, the metabolism of desmethoxyyangonin (B154216), which shares structural similarities with this compound, was found to involve CYP2C6 and CYP2C11 in male rats, and CYP2C12 in females. researchgate.net In humans, the major drug-metabolizing CYP enzymes belong to the CYP1, CYP2, and CYP3 families. mdpi.com Given the broad substrate specificity of these enzymes, it is highly probable that one or more of these isoforms are involved in the hydroxylation of this compound. Further research utilizing recombinant human CYP enzymes is necessary to definitively identify the specific isoforms responsible for its metabolism.

Modulation of Drug-Metabolizing Enzymes by Kavalactones

Kavalactones, including this compound, have been shown to modulate the activity of various drug-metabolizing enzymes, a phenomenon with significant implications for potential herb-drug interactions. nih.govnih.gov Research has demonstrated that kava (B3030397) extracts and individual kavalactones can act as inhibitors of several key cytochrome P450 enzymes.

In vitro studies using human liver microsomes have revealed that kava extracts can significantly inhibit the activity of multiple CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. researchgate.netnih.govnih.gov This inhibition is often concentration-dependent. For example, desmethoxyyangonin, a kavalactone structurally related to this compound, has been shown to inhibit CYP2C9 and CYP3A4. nih.gov The inhibitory potential of these compounds suggests that they can compete with other drugs for the active site of these enzymes, potentially leading to altered drug metabolism and clearance.

The mechanism of inhibition can vary. Some kavalactones act as reversible inhibitors, while others, particularly those with a methylenedioxyphenyl moiety like methysticin (B1662917) and dihydromethysticin (B1670609), can form metabolic intermediate complexes with the heme iron of CYP enzymes, leading to mechanism-based inhibition. nih.gov

The modulation of drug-metabolizing enzymes is not limited to inhibition. Some studies suggest that kava extracts may also induce the expression of certain CYP isoforms, such as CYP3A4, upon repeated exposure. nih.gov This dual role of kavalactones as both inhibitors and potential inducers of drug-metabolizing enzymes highlights the complexity of their interactions within the body.

Pharmacological Activities and Molecular Mechanisms of 7,8 Dihydroyangonin

Neurobiological Modulations

Kavalactones, the active compounds found in Piper methysticum, exert their psycho-emotional effects by modulating various neurotransmitter signaling pathways within the central nervous system. examine.comkavabarfrisco.com These compounds can cross the blood-brain barrier, allowing them to interact directly with neural circuits. examine.com Research indicates that kavalactones influence the GABAergic, dopaminergic, serotonergic, and glutamatergic systems. examine.comkavahana.com

The most well-documented interaction is with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the brain. kavahana.comkavahaven.com Kavalactones appear to enhance the activity of GABA, which promotes feelings of calm and relaxation. kavabarfrisco.comkavahana.com They may achieve this by increasing the number of GABA-A receptors or by enhancing the binding of GABA to its receptors, thereby reducing neuronal excitability. kavahana.comkavahaven.com This modulation of the GABA system is a key mechanism behind the anxiolytic effects attributed to these compounds. nih.govresearchgate.net

Interactions with other neurotransmitter systems are more complex and can vary between individual kavalactones. examine.com Some studies suggest kavalactones can influence dopamine (B1211576) levels, which may contribute to mood improvement. kavabarfrisco.com The serotonergic system, which regulates mood, sleep, and anxiety, is also affected. kavabarfrisco.comkavahana.com For instance, isolated dihydromethysticin (B1670609) was found to increase serotonin (B10506) levels in rats, while desmethoxyyangonin (B154216) led to a reduction. examine.com Furthermore, kavalactones modulate glutamatergic transmission, the main excitatory pathway in the brain. examine.comnih.gov The interplay between these major neurotransmitter systems—dopamine, serotonin, glutamate, and GABA—is critical for controlling the activity of neurons in brain regions like the striatum. frontiersin.org

In addition to sodium channels, kavalactones also modulate voltage-gated Ca2+ channels. researchgate.net The blockage of these channels can lead to a reduction in the release of excitatory neurotransmitters. kavahana.com Kava (B3030397) extracts have been found to induce complex calcium mobilization, affecting both the release of calcium from intracellular stores and the entry of calcium through channels in the cell membrane. nih.gov This activity may involve the transient receptor potential (TRP) family of ion channels. nih.gov Studies on lung cancer cells have also shown that kava and its constituent kavalactones can inhibit norepinephrine-induced intracellular calcium influx, an effect potentially mediated through the antagonism of β-adrenergic receptor signaling. thieme-connect.com

Monoamine oxidases (MAOs) are critical enzymes that metabolize neurotransmitters like dopamine and serotonin. thieme-connect.denih.gov Their inhibition is a key therapeutic strategy for neurodegenerative and psychiatric disorders. nih.govthieme-connect.com Kavalactones have been identified as inhibitors of MAO, with a particular potency against the MAO-B isoform. researchgate.netnih.govresearchgate.net MAO-B inhibitors are used in the treatment of Parkinson's disease as they reduce the central metabolism of dopamine. thieme-connect.de

Yangonin (B192687) has been identified as the most potent MAO inhibitor among the major kavalactones, exhibiting strong and selective inhibition of MAO-B. thieme-connect.combohrium.com Studies have demonstrated that yangonin and other kavalactones, such as kavain (B167398), interact reversibly and competitively with MAO-B. thieme-connect.dethieme-connect.com The inhibitory activity of various kavalactones against human MAO-A and MAO-B has been quantified, highlighting the differential potency among these related compounds. thieme-connect.combohrium.com For example, Yangonin's IC50 value for MAO-B is significantly lower than for MAO-A, indicating high selectivity. thieme-connect.combohrium.com

Table 1: In Vitro Inhibitory Activity (IC50) of Kavalactones on MAO-A and MAO-B

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Source |

|---|---|---|---|

| Yangonin | 1.29 | 0.085 | thieme-connect.combohrium.com |

| (±)-Kavain | 19.0 | 5.34 | thieme-connect.combohrium.com |

| Curcumin (Reference) | 5.01 | 2.55 | thieme-connect.combohrium.com |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

Styrylpyrones, the class of compounds to which kavalactones like 7,8-Dihydroyangonin belong, possess neuroprotective properties that are not directly related to their well-known GABAergic effects. nih.govresearchgate.net These properties involve the modulation of cellular pathways related to inflammation and oxidative stress, which are contributing factors to neurodegenerative conditions like Alzheimer's and Parkinson's disease. kavahana.comkavahana.com

One key mechanism is the interruption of inflammatory cascades. kavahana.com Kavalactones can interfere with the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.govkavahana.com By controlling p38 MAPK activity during stress, kavalactones can prevent the subsequent activation of nuclear factor-kappaB (NF-κB), a molecule that promotes the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2). nih.govresearchgate.net

Another significant neuroprotective effect is the reduction of oxidative stress, which results from an imbalance of damage-causing molecules in cells. kavahana.comkavahana.com Kavalactones can activate the transcription factor Nrf2, a key regulator of cellular antioxidant responses. nih.govkavahana.comresearchgate.net Activation of Nrf2 leads to the expression of numerous downstream antioxidant genes that protect cells from oxidative damage and cell death. researchgate.net For example, the related flavonoid 7,8-dihydroxyflavone (B1666355) has been shown to protect against glutamate-induced toxicity by increasing cellular glutathione (B108866) levels and reducing the production of reactive oxygen species (ROS). nih.gov

Comparative Pharmacological Profiling

The induction of cytochrome P450 (CYP) enzymes, particularly the CYP1A subfamily, is a critical aspect of xenobiotic metabolism. nih.govfrontiersin.org The six major kavalactones exhibit significantly different effects on the induction of these enzymes. nih.govoup.com Specifically, research has focused on CYP1A1, an enzyme involved in the metabolism of many compounds, whose induction is primarily regulated by the aryl hydrocarbon receptor (AhR). nih.govnih.gov

Studies have shown that kava extract can induce the CYP1A1 enzyme in a concentration-dependent manner. nih.govoup.com However, when the individual kavalactones were tested, methysticin (B1662917) and 7,8-dihydromethysticin were identified as the most potent inducers of CYP1A1. nih.govoup.com These two compounds were found to activate the AhR signaling pathway, leading to increased expression of the CYP1A1 gene and protein. nih.govoup.com

In contrast, the other four major kavalactones, including yangonin, 5,6-dehydrokawain, kawain, and 7,8-dihydrokawain, did not produce a significant inducing effect on CYP1A1. nih.govoup.com This differential activity was supported by molecular docking studies, which showed that methysticin and 7,8-dihydromethysticin have a more favorable binding affinity for the AhR ligand-binding domain compared to the other kavalactones. nih.govoup.com This highlights a clear structure-activity relationship among kavalactones concerning their ability to induce this key metabolic enzyme.

Table 2: Comparative Effects of Major Kavalactones on CYP1A1 Induction

| Kavalactone | Effect on CYP1A1 Induction | Mechanism | Source |

|---|---|---|---|

| Methysticin | Strong Inducer | AhR Pathway Activation | nih.govoup.com |

| 7,8-Dihydromethysticin | Moderate to Strong Inducer | AhR Pathway Activation | nih.govoup.com |

| Yangonin | No Significant Effect | Low AhR Binding Affinity | nih.govoup.com |

| 5,6-Dehydrokawain | No Significant Effect | Low AhR Binding Affinity | nih.govoup.com |

| Kawain | No Significant Effect | Low AhR Binding Affinity | nih.govoup.com |

| 7,8-Dihydrokawain | No Significant Effect | Low AhR Binding Affinity | nih.govoup.com |

Ligand Affinity Studies for Molecular Targets (e.g., Cannabinoid Receptors)

The exploration of the molecular targets of this compound is crucial for understanding its pharmacological activities. While direct ligand affinity data for this compound is not extensively available in the current scientific literature, studies on structurally similar kavalactones, particularly yangonin, provide valuable insights into the potential molecular interactions of this compound class. Research has focused on various receptors, with a notable emphasis on the endocannabinoid system.

Cannabinoid Receptor Binding

Investigations into the interaction of kavalactones with cannabinoid receptors have revealed that yangonin, a compound structurally related to this compound, exhibits a notable affinity for the cannabinoid type 1 (CB1) receptor. A study assessing the binding of several natural kavalactones found that only yangonin displayed significant affinity for the human recombinant CB1 receptor, with a reported inhibition constant (Kᵢ) of 0.72 μM. In contrast, its affinity for the cannabinoid type 2 (CB2) receptor was found to be low, with a Kᵢ value greater than 10 μM. This suggests a degree of selectivity for the CB1 receptor over the CB2 receptor.

The same study examined other kavalactones, including (±)-kavain, 7,8-dihydrokavain, methysticin, and 7,8-dihydromethysticin, and found that these compounds did not exhibit significant binding affinity for either the CB1 or CB2 receptors. This highlights the specific structural features of yangonin that may contribute to its interaction with the CB1 receptor. The binding of yangonin to the CB1 receptor suggests that the endocannabinoid system may be involved in the psychoactive and anxiolytic effects associated with kava preparations.

Below is a data table summarizing the reported binding affinities of selected kavalactones for human cannabinoid receptors.

| Compound | CB1 Receptor Affinity (Kᵢ) | CB2 Receptor Affinity (Kᵢ) |

| Yangonin | 0.72 μM | > 10 μM |

| (±)-Kavain | > 10 μM | > 10 μM |

| 7,8-Dihydrokavain | > 10 μM | > 10 μM |

| Methysticin | > 10 μM | > 10 μM |

| 7,8-Dihydromethysticin | > 10 μM | > 10 μM |

Data derived from studies on human recombinant cannabinoid receptors.

Other Potential Molecular Targets

Beyond the endocannabinoid system, the broader class of kavalactones has been suggested to interact with a range of other molecular targets, which may also be relevant for the pharmacological profile of this compound. nih.gov These potential targets include:

GABA-A Receptors: Kavalactones are thought to modulate the function of γ-aminobutyric acid type A (GABA-A) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. nih.gov This interaction is believed to contribute to the anxiolytic effects of kava.

Voltage-Gated Ion Channels: Effects on voltage-gated sodium and calcium channels have also been reported for kavalactones, which could influence neuronal excitability. nih.gov

Monoamine Oxidase (MAO): Some kavalactones have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters like dopamine. nih.gov

It is important to note that while these interactions have been identified for the general class of kavalactones, specific and quantitative binding data for this compound at these targets are not yet well-documented. Further research is needed to fully characterize the ligand affinity profile of this compound and to determine its primary and secondary molecular targets.

Analytical Methodologies for 7,8 Dihydroyangonin Detection and Quantification

Chromatographic Techniques for Identification and Quantification

Chromatography is the principal analytical approach for separating and quantifying the complex mixture of kavalactones found in Piper methysticum. Both gas and liquid chromatography, often coupled with mass spectrometry, are utilized, each presenting distinct advantages and challenges.

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds like kavalactones. In GC-MS, the sample is vaporized and separated based on the compounds' boiling points and interactions with a stationary phase inside a capillary column before being detected and identified by a mass spectrometer. hpst.cz

Research Findings: GC-MS has been successfully used to identify major kavalactones in various kava (B3030397) samples, including powders, capsules, and teas. kennesaw.edu The retention times for several key kavalactones have been established, allowing for their identification in complex mixtures. kennesaw.edu For instance, a 60-minute elution process has been developed to separate the major kavalactone compounds. kennesaw.edu Analysis using headspace solid-phase microextraction (SPME) coupled with two-dimensional gas chromatography (GC×GC-qMS/FID) has also been applied to analyze kavalactones. researchgate.net

However, GC-based methods present significant challenges for kavalactone analysis. A primary issue is the thermal decomposition of certain kavalactones, such as methysticin (B1662917), in the high temperature of the GC injection port. nih.govsquarespace.com Furthermore, the co-elution of structurally similar kavalactones is a common problem; for example, methysticin and yangonin (B192687) are often not fully separated by standard GC methods. nih.gov These issues can lead to inaccurate quantification and misidentification, necessitating careful method development and validation. nih.gov

| Compound | Retention Time Range (minutes) |

|---|---|

| Dihydrokavain (B1670604) (DHK) | 14.3 - 15.2 |

| Kavain (B167398) | 15.7 - 17.2 |

| Dihydromethysticin (B1670609) (DHM) | 19.8 - 23.7 |

| Yangonin | 21.3 - 26.3 |

| Methysticin | 21.6 - 26.9 |

High-Performance Liquid Chromatography (HPLC) is the most widely used and generally preferred method for the analysis of kavalactones. nih.gov It avoids the high temperatures of GC, thus preventing the thermal degradation of sensitive compounds. squarespace.com HPLC systems are commonly equipped with a Diode-Array Detector (DAD) for quantification based on UV absorbance or coupled to a mass spectrometer (LC-MS/MS) for enhanced sensitivity and structural confirmation.

Research Findings: Reversed-phase HPLC is considered highly reproducible and effective for separating the six major kavalactones in a single run. nih.govsquarespace.com Validated Ultra-High-Performance Liquid Chromatography (UHPLC) methods coupled with UV or MS detectors provide sensitive and convenient analysis for kavalactones in raw materials and finished products. sigmaaldrich.com Identification is achieved by comparing the retention times and UV spectra of peaks in a sample to those of certified reference standards. sigmaaldrich.com The use of LC-MS/MS allows for highly specific detection, such as identifying hydroxylated metabolites of kavalactones. researchgate.netata-journal.org

A challenge specific to HPLC analysis of yangonin and related compounds is their potential for cis/trans isomerization when exposed to light, which can affect quantitative accuracy. nih.gov Therefore, analyses must be conducted in light-protected conditions. nih.gov

| Compound | Optimal UV Wavelength (nm) | Calibration Curve Range (µg/mL) | Correlation Coefficient (R²) |

|---|---|---|---|

| Kavain | 246 | 6.25 - 250 | > 0.999 |

| 7,8-Dihydrokavain | 238 | 6.25 - 250 | > 0.999 |

| Yangonin | 350 | 6.25 - 250 | > 0.999 |

| Methysticin | 238 | 6.25 - 250 | > 0.999 |

| 7,8-Dihydromethysticin | 238 | 6.25 - 250 | > 0.999 |

| Desmethoxyyangonin (B154216) | 350 | 6.25 - 250 | > 0.999 |

Challenges in Pharmacokinetic Parameter Determination

Determining the pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) of 7,8-Dihydroyangonin is complicated by several factors inherent to kavalactones as a class.

Research Findings: A primary challenge is the significant inter-compound and inter-individual variability. Despite their high structural similarity, individual kavalactones exhibit distinct pharmacokinetic profiles. researchgate.net The systemic exposure can vary significantly between compounds, with studies showing an exposure order of dihydrokavain > dihydromethysticin > kavain > methysticin > yangonin. nih.gov Furthermore, metabolic rates can differ greatly within the human population, with some individuals being "super metabolisers" while others process the compounds very slowly, leading to wide variations in biological half-life. reddit.com

Another major challenge arises from herb-drug interactions. Kavalactones are known to inhibit several cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many therapeutic drugs. nih.gov For example, methysticin and dihydromethysticin significantly inhibit CYP3A4, while desmethoxyyangonin is a potent inhibitor of CYP1A2. nih.gov This inhibition can alter the metabolism and clearance of co-administered medications, complicating pharmacokinetic modeling and posing safety risks. nih.gov

Finally, absorption can be highly variable and influenced by external factors. Studies have shown that the absorption of kavalactones can be significantly reduced when consumed with food. researchgate.netnih.gov Low oral bioavailability, as seen with other complex natural compounds, presents a further hurdle in achieving predictable and therapeutically relevant systemic concentrations, making the determination of reliable pharmacokinetic parameters a complex task. mdpi.com

Q & A

Q. What analytical methods are recommended for identifying and quantifying 7,8-Dihydroyangonin in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound and its metabolites in biological matrices. Method validation should include specificity, sensitivity (limit of detection <1 ng/mL), and recovery rates (>85%) to ensure reproducibility. Calibration curves using deuterated internal standards (e.g., d₃-7,8-Dihydroyangonin) are critical for accurate quantification . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can resolve hydroxylation patterns in metabolites, as seen in studies of dihydrokavain derivatives .

Q. How should researchers design in vitro experiments to assess the metabolic stability of this compound?

Use hepatic microsomal preparations (human or rodent) with NADPH cofactors to evaluate phase I metabolism. Incubation conditions should mimic physiological parameters: pH 7.4, 37°C, and a substrate concentration range (e.g., 1–50 µM) to determine Michaelis-Menten kinetics. Monitor time-dependent degradation via LC-MS/MS and calculate intrinsic clearance (CLint). Include positive controls (e.g., testosterone for CYP3A4 activity) and negative controls (heat-inactivated microsomes) to validate assay conditions .

Q. What are the key considerations for selecting animal models to study this compound pharmacokinetics?

Rodent models (e.g., Sprague-Dawley rats) are commonly used due to their metabolic similarity to humans in cytochrome P450 (CYP) enzyme activity. Intraperitoneal (IP) or oral administration routes should be tested, with plasma and tissue sampling at intervals (e.g., 5, 15, 30, 60 minutes post-dose) to capture rapid distribution, as seen in brain tissue pharmacokinetics . Dose selection (e.g., 50–100 mg/kg) must balance solubility limits and physiological relevance.

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s enzyme inhibition effects?

Discrepancies often arise from differences in metabolite profiles or protein binding. For example, in vitro assays may not account for active metabolites like 12-hydroxy-5,6-dehydro-7,8-dihydrokavain I, which contribute to CYP inhibition in vivo . Use tandem experiments: (1) in vitro CYP inhibition assays with recombinant enzymes and (2) in vivo pharmacokinetic studies with CYP probe substrates (e.g., midazolam for CYP3A4). Adjust for plasma protein binding using equilibrium dialysis to calculate unbound fraction (fu) and refine IC50 values .

Q. What experimental strategies are effective for characterizing uncertain hydroxylation sites in this compound metabolites?

For ambiguous metabolites (e.g., dihydroxy-5,6-dehydro-7,8-dihydrokavain II/III), employ tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to fragment ions and map hydroxylation patterns. Compare fragmentation pathways to synthetic standards or computational predictions (e.g., in silico tools like MetFrag). Isotopic labeling (e.g., ¹⁸O-water) during incubation can trace oxygen incorporation in hydroxyl groups .

Q. How should researchers address variability in metabolite recovery rates across studies?

Variability often stems from differences in extraction protocols or analytical sensitivity. Optimize solid-phase extraction (SPE) methods using mixed-mode sorbents (e.g., C18/SCX) to enhance recovery of polar metabolites. Validate methods with spike-and-recovery experiments (e.g., 70–130% acceptable range). For low-abundance metabolites (e.g., desmethoxyyangonin), employ immunoaffinity enrichment or derivatization (e.g., BSTFA for GC-MS) to improve detectability .

Methodological and Reporting Standards

Q. What are the best practices for reporting this compound’s structural data in manuscripts?

Follow IUPAC nomenclature and include CAS RN identifiers (e.g., 79200-57-0 for related dihydroxy compounds) to avoid ambiguity . For NMR data, report chemical shifts (δ in ppm), multiplicity, and coupling constants (J in Hz). Use high-resolution figures (≥300 dpi) for chemical structures, with atom numbering aligned to published kavalactone frameworks .

Q. How should researchers handle conflicting data on this compound’s blood-brain barrier (BBB) penetration?

Conduct dual-probe studies: compare brain-to-plasma ratios (Kp) of this compound with a positive control (e.g., diazepam, Kp ~2.5) and a negative control (e.g., sucrose, Kp <0.1). Use in situ brain perfusion to isolate BBB transport from systemic clearance. Apply mechanistic modeling (e.g., permeability-surface area product) to differentiate passive diffusion from active transport .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression (e.g., Hill equation) to model EC50 values for cytotoxicity. For skewed data (common in metabolite concentrations), apply log transformation or nonparametric tests (e.g., Kruskal-Wallis). Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.